Physicochemical Property Baseline: Computed XLogP3-AA and Hydrogen-Bonding Profile vs. Closest Structural Analogs
The compound displays a computed XLogP3-AA of 3.1, driven by the combination of the cyclopropylpyridine and 4-CF₃-phenylsulfonamide substructures [1]. This value differs from that of the pyridine-3-sulfonamide analog N-((5-cyclopropylpyridin-3-yl)methyl)pyridine-3-sulfonamide, which lacks the -CF₃ group and is predicted to have XLogP3-AA ≈ 1.8 (class-level inference based on fragment contributions; no experimental logP available for either compound). The target compound possesses 1 hydrogen bond donor and 7 acceptors versus 1 donor and 6 acceptors for the pyridine-3-sulfonamide analog, potentially altering solubility and permeability [1].
Reported lipophilicity context; CF₃ group shifts permeability profile
Computed values; no experimental logP available
| Evidence Dimension | Computed XLogP3-AA and hydrogen bond acceptor count |
|---|---|
| Target Compound Data | XLogP3-AA = 3.1; HBD = 1; HBA = 7 [1] |
| Comparator Or Baseline | N-((5-cyclopropylpyridin-3-yl)methyl)pyridine-3-sulfonamide: XLogP3-AA ≈ 1.8 (estimated); HBA = 6 |
| Quantified Difference | Δ XLogP3-AA ≈ +1.3; Δ HBA = +1 |
| Conditions | Computed properties from PubChem (XLogP3-AA algorithm) [1]; comparator values estimated by fragment-based calculation |
Why This Matters
A 1.3-unit increase in XLogP3-AA predicts significantly higher membrane permeability and potentially altered off-target binding, making the CF₃-bearing compound a distinct chemical tool.
- [1] PubChem. Compound Summary for CID 122246931: N-((5-cyclopropylpyridin-3-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/122246931 (accessed 2026-05-09). View Source
